molecular formula C24H22Br2N2O2 B5242117 1,1'-bis(4-methoxyphenyl)-4,4'-bipyridinium dibromide

1,1'-bis(4-methoxyphenyl)-4,4'-bipyridinium dibromide

Cat. No.: B5242117
M. Wt: 530.3 g/mol
InChI Key: WUJUDLSBVTURGD-UHFFFAOYSA-L
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Description

1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridinium dibromide is a chemical compound known for its unique structural and functional properties This compound consists of two 4-methoxyphenyl groups attached to a bipyridinium core, with two bromide ions balancing the charge

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-(4-methoxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2.2BrH/c1-27-23-7-3-21(4-8-23)25-15-11-19(12-16-25)20-13-17-26(18-14-20)22-5-9-24(28-2)10-6-22;;/h3-18H,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJUDLSBVTURGD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)OC.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-bis(4-methoxyphenyl)-4,4’-bipyridinium dibromide typically involves the reaction of 4-methoxyphenyl derivatives with bipyridinium salts. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-methoxyphenylboronic acid reacts with a bipyridinium halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridinium dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bipyridinium core to a bipyridine structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce bipyridine structures.

Scientific Research Applications

1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridinium dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-bis(4-methoxyphenyl)-4,4’-bipyridinium dibromide involves its interaction with molecular targets and pathways within biological systems. The bipyridinium core can interact with cellular components, leading to various biological effects. For example, it may inhibit specific enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridinium dibromide is unique due to its bipyridinium core, which imparts specific electronic and structural properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and stability.

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